Computed Octanol–Water Partition Coefficient (XLogP3) and Topological Polar Surface Area Differentiate the Title Compound from the Unsubstituted Parent
The title compound possesses a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 58.6 Ų, while the unsubstituted parent ethyl 2-(pyrrolidin-2-ylidene)acetate (CAS 25219-53-8) has an XLogP3 of 0.4 and a TPSA of 38.3 Ų . The higher logP reflects the increased lipophilicity conferred by the 3‑ethyl and 4‑methyl groups, and the larger TPSA arises from the additional hydroxyl oxygen. These differences are substantial enough to alter predicted membrane permeability and solubility class [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.8; TPSA = 58.6 Ų (computed via PubChem/PubChemLite) |
| Comparator Or Baseline | Ethyl 2-(pyrrolidin-2-ylidene)acetate (CAS 25219-53-8): XLogP3 = 0.4; TPSA = 38.3 Ų |
| Quantified Difference | ΔXLogP3 = +0.4 log units; ΔTPSA = +20.3 Ų (1.5‑fold increase) |
| Conditions | In silico prediction using XLogP3 and fragment‑based TPSA algorithms (PubChem 2025 release) |
Why This Matters
For procurement decisions where physicochemical filtering is part of a lead‑optimisation cascade, the title compound occupies a distinct property space that cannot be reached by the unsubstituted parent, directly impacting library design and hit‑to‑lead progression.
- [1] PubChemLite. Compound associated with InChIKey CNKQXIZXNPGTRO-DTWKUNHWSA-N (C11H19NO3). https://pubchemlite.lcsb.uni.lu/compounds?query=compound_inchi_key:CNKQXIZXNPGTRO-DTWKUNHWSA-N (accessed 2026-04-30). View Source
